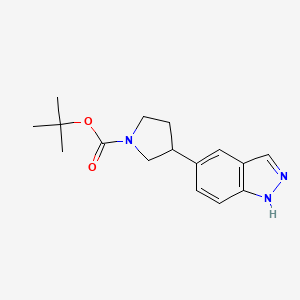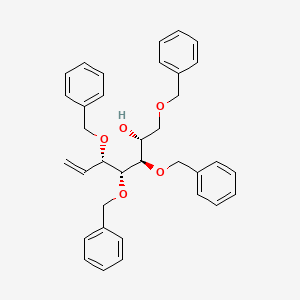
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol is an organic compound characterized by its multiple benzyloxy groups and a hept-6-en-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol typically involves the protection of hydroxyl groups followed by selective functionalization. A common synthetic route might include:
Protection of Hydroxyl Groups: Using benzyl chloride in the presence of a base such as sodium hydride to form benzyloxy groups.
Formation of the Hept-6-en-2-ol Backbone: This can be achieved through a series of reactions including aldol condensation, reduction, and selective deprotection.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial catalysts to improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can undergo various chemical reactions, including:
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions where benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), benzyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol can be used as an intermediate for the synthesis of more complex molecules.
Biology
This compound might be used in the study of enzyme interactions, particularly those involving hydroxyl and benzyloxy groups.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism by which (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The benzyloxy groups could play a role in binding to hydrophobic pockets within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(methoxy)hept-6-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(2R,3R,4R,5S)-1,3,4,5-Tetrakis(ethoxy)hept-6-en-2-ol: Similar structure but with ethoxy groups.
Uniqueness
The presence of benzyloxy groups in (2R,3R,4R,5S)-1,3,4,5-Tetrakis(benzyloxy)hept-6-en-2-ol makes it unique compared to its methoxy and ethoxy counterparts. Benzyloxy groups can provide additional stability and hydrophobic interactions, which can be advantageous in certain applications.
Eigenschaften
Molekularformel |
C35H38O5 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-1,3,4,5-tetrakis(phenylmethoxy)hept-6-en-2-ol |
InChI |
InChI=1S/C35H38O5/c1-2-33(38-24-29-17-9-4-10-18-29)35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)32(36)27-37-23-28-15-7-3-8-16-28/h2-22,32-36H,1,23-27H2/t32-,33+,34-,35-/m1/s1 |
InChI-Schlüssel |
SQQYKEFUMBMTTK-AOJHZZQJSA-N |
Isomerische SMILES |
C=C[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C=CC(C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



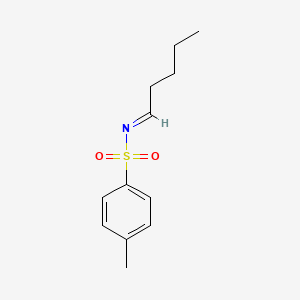
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
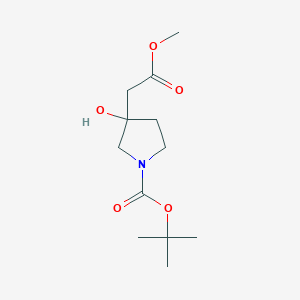
![1-O'-tert-butyl 3a-O-methyl spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13659337.png)
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
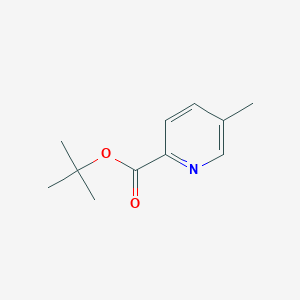
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)


